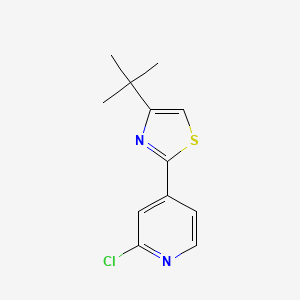
4-(tert-Butyl)-2-(2-chloropyridin-4-yl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-Butyl)-2-(2-chloropyridin-4-yl)thiazole is an organic compound that features a thiazole ring substituted with a tert-butyl group and a 2-chloropyridin-4-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-2-(2-chloropyridin-4-yl)thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Attachment of the 2-Chloropyridin-4-yl Group: This step involves a coupling reaction, such as a Suzuki or Stille coupling, where the thiazole ring is coupled with a 2-chloropyridin-4-yl boronic acid or stannane derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring under suitable conditions.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
4-(tert-Butyl)-2-(2-chloropyridin-4-yl)thiazole has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 4-(tert-Butyl)-2-(2-chloropyridin-4-yl)thiazole depends on its specific application:
Pharmacological Effects: In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Materials Science: In electronic applications, the compound’s mechanism involves the transport of charge carriers through its molecular structure, influenced by its electronic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(tert-Butyl)-2-(2-chloropyridin-4-yl)oxazole: Similar structure but with an oxazole ring instead of a thiazole ring.
4-(tert-Butyl)-2-(2-chloropyridin-4-yl)imidazole: Contains an imidazole ring instead of a thiazole ring.
Uniqueness
4-(tert-Butyl)-2-(2-chloropyridin-4-yl)thiazole is unique due to the presence of both a thiazole ring and a 2-chloropyridin-4-yl group, which confer distinct electronic and steric properties. These properties can influence its reactivity and interactions in various applications, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C12H13ClN2S |
|---|---|
Poids moléculaire |
252.76 g/mol |
Nom IUPAC |
4-tert-butyl-2-(2-chloropyridin-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C12H13ClN2S/c1-12(2,3)9-7-16-11(15-9)8-4-5-14-10(13)6-8/h4-7H,1-3H3 |
Clé InChI |
MOIWMPMZYLZDFZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CSC(=N1)C2=CC(=NC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


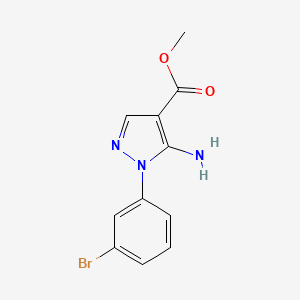






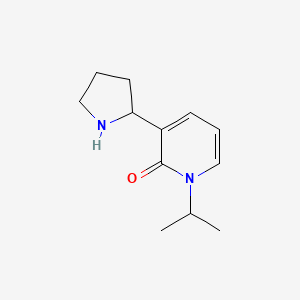

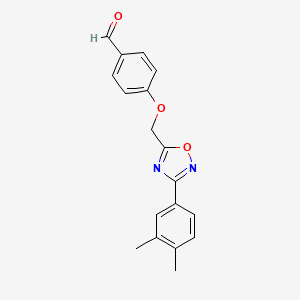
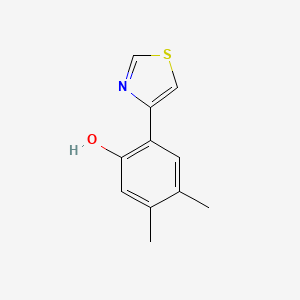
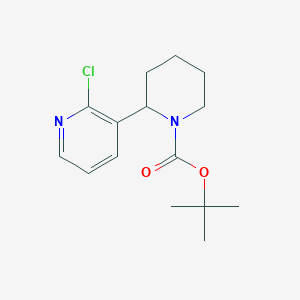
![1-(5-Chloro-2-methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11797339.png)
![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-3-carboxylic acid](/img/structure/B11797341.png)
